molecular formula C13H15NO2 B2462638 Ethyl 2-cyano-3-(2-methylphenyl)propanoate CAS No. 773084-56-3

Ethyl 2-cyano-3-(2-methylphenyl)propanoate

Cat. No. B2462638
CAS RN: 773084-56-3
M. Wt: 217.268
InChI Key: QMBQIXFDZRTMAG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2-methylphenyl)propanoate is a chemical compound with the molecular formula C13H15NO2 . It is used as a building block in many organic reactions such as the preparation of highly substituted benzenes .


Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

Ethyl (2R)-2-cyano-3-(2-methylphenyl)propanoate contains a total of 31 bonds; 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

  • Electroreductive Radical Cyclization : Ethyl 2-cyano-3-(2-methylphenyl)propanoate derivatives have been utilized in electroreductive radical cyclization reactions. These reactions, promoted by nickel(I) electrocatalysts, are significant for forming cyclic compounds, demonstrating the compound's utility in synthetic organic chemistry (Esteves et al., 2005).

  • Crystal Packing Analysis : Studies on this compound analogs have shown interesting crystal packing behaviors. N⋯π and O⋯π interactions, rather than directed hydrogen bonding, were observed, indicating the compound's relevance in understanding molecular interactions and crystallography (Zhang et al., 2011).

  • Antioxidant and Anti-inflammatory Activities : Related compounds have been synthesized for evaluating their antioxidant and anti-inflammatory activities. Such studies are crucial for understanding the bioactive potential of these compounds in pharmacology and medicinal chemistry (Madhavi & Sreeramya, 2017).

  • Spectroscopy and Polymorph Studies : The compound and its derivatives have been subjects in spectroscopic studies, specifically investigating their vibrational spectra. Such research is vital for understanding the structural and conformational aspects of these molecules (Todori et al., 1994).

  • Synthesis and Bioactivity Studies : There have been studies on the synthesis of various 2-cyanoacrylates, which include the 2-cyano-3-(2-methylphenyl)propanoate structure, and their potential bioactivity, such as antitumor activities (Song et al., 2005).

  • Thermodynamic Properties : The thermodynamic properties of solutions containing derivatives of this compound have been investigated, providing insights into their solubility and interaction in various solvents. Such studies are essential for the application of these compounds in chemical processes (Sobechko et al., 2017).

  • Chemical Kinetics : Comparative studies of the pyrolysis of related compounds have been conducted, contributing to the understanding of their chemical kinetics at high temperatures, which is relevant in fields like material science and chemical engineering (Farooq et al., 2014).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-cyano-3-(2-methylphenyl)propanoate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Mode of Action

It’s known that the compound exhibits fungicidal activities , suggesting it interacts with biological targets that are essential for the survival or growth of fungi.

Result of Action

Its fungicidal activity indicates that it likely causes cellular damage or disruption leading to the death of fungal cells .

properties

IUPAC Name

ethyl 2-cyano-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)12(9-14)8-11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBQIXFDZRTMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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